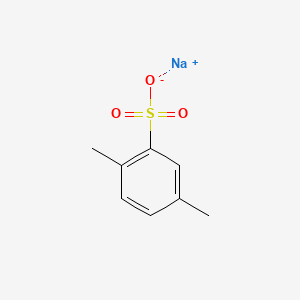

Sodium 2,5-dimethylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 2,5-dimethylbenzenesulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt of 2,5-dimethylbenzenesulfonic acid. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Sodium 2,5-dimethylbenzenesulfonate can be synthesized through the sulfonation of 2,5-dimethylbenzene (xylene) with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,5-dimethylbenzene is treated with sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. The product is purified through crystallization and drying processes to achieve high purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonate group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Chlorinating agents like thionyl chloride or sulfuryl chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of corresponding alcohols or hydrocarbons.

Substitution: Formation of various substituted aromatic compounds.

科学的研究の応用

Sodium 2,5-dimethylbenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.

Biology: Employed in biochemical assays and as a surfactant in various biological experiments.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of detergents, dyes, and other industrial chemicals due to its surfactant properties.

作用機序

The mechanism of action of sodium 2,5-dimethylbenzenesulfonate involves its ability to act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This property is particularly useful in industrial applications such as detergents and emulsifiers. The compound can also interact with various molecular targets, including proteins and cell membranes, altering their properties and functions.

類似化合物との比較

- Sodium benzenesulfonate

- Sodium toluenesulfonate

- Sodium xylenesulfonate

Comparison: Sodium 2,5-dimethylbenzenesulfonate is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and solubility compared to other sulfonates. For instance, sodium benzenesulfonate lacks these methyl groups, making it less hydrophobic. Sodium toluenesulfonate has only one methyl group, which provides different steric and electronic effects. Sodium xylenesulfonate, depending on the position of the methyl groups, can have varying properties, but the 2,5-dimethyl configuration offers specific advantages in certain reactions and applications.

生物活性

Sodium 2,5-dimethylbenzenesulfonate, a sulfonic acid derivative, is part of a class of compounds known for their surfactant properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and potential therapeutic applications.

- Chemical Formula : C₈H₁₀O₃S

- Molecular Weight : 206.23 g/mol

- CAS Number : 142063-30-7

Pharmacological Effects

This compound exhibits several biological activities that are important for its application in various fields:

- Surfactant Properties : The compound is known to act as a surfactant, enhancing the solubility of hydrophobic substances in aqueous environments. This property is particularly useful in environmental applications such as soil remediation and enhanced oil recovery .

-

Cellular Effects :

- In vitro studies have indicated that this compound can influence cell viability and apoptosis. For instance, it has been shown to protect cardiomyocytes from doxorubicin-induced apoptosis by inhibiting p53 transcriptional activity .

- The compound has also demonstrated potential anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

-

Toxicity Profile :

- Acute toxicity studies reveal that this compound has a high NOAEL (No Observed Adverse Effect Level) in rodents. Studies report NOAELs of 240 mg/kg for rats and 727 mg/kg for mice based on the absence of significant toxicological observations .

- Dermal exposure studies indicate mild irritation potential with no serious long-term effects observed at lower concentrations .

Environmental Applications

A case study involving the use of this compound in surfactant-enhanced oil recovery (SEOR) demonstrated its effectiveness in mobilizing non-aqueous phase liquids (NAPL) from contaminated sites. The study reported:

- Injection of approximately 29,500 gallons of surfactant and 16,700 gallons of polymer over a period of 36 days.

- Recovery rates significantly higher than conventional methods, highlighting the compound's effectiveness in environmental remediation .

Clinical Applications

Research investigating the protective effects of this compound on cardiac cells revealed that it could significantly reduce apoptosis induced by chemotherapeutic agents like doxorubicin. This suggests potential therapeutic applications in cardioprotection during cancer treatments .

Summary of Research Findings

特性

CAS番号 |

827-19-0 |

|---|---|

分子式 |

C8H10NaO3S |

分子量 |

209.22 g/mol |

IUPAC名 |

sodium;2,5-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11); |

InChIキー |

GJHFEHMZPWMMMH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[Na+] |

正規SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

827-19-0 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。